molecular formula C19H29NO5 B4999015 1-[4-(2-ethylphenoxy)butyl]piperidine oxalate

1-[4-(2-ethylphenoxy)butyl]piperidine oxalate

Cat. No. B4999015
M. Wt: 351.4 g/mol
InChI Key: VMOBUWYNCXMNGL-UHFFFAOYSA-N
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Description

1-[4-(2-ethylphenoxy)butyl]piperidine oxalate, also known as EB-1, is a synthetic compound that has been extensively studied for its potential pharmacological properties. EB-1 is a piperidine derivative that has been shown to have a wide range of biological effects, including analgesic, anti-inflammatory, and anti-tumor activities.

Mechanism of Action

The mechanism of action of 1-[4-(2-ethylphenoxy)butyl]piperidine oxalate is not fully understood, but it is thought to act on multiple targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain. Additionally, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of nociceptive neurons, which are involved in the perception of pain. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

1-[4-(2-ethylphenoxy)butyl]piperidine oxalate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential pharmacological properties, making it a well-characterized compound. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-[4-(2-ethylphenoxy)butyl]piperidine oxalate. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific targets in the body, such as ion channels or receptors. Another area of research is to investigate its potential as a treatment for neuropathic pain and other chronic pain conditions. Additionally, further studies could be conducted to explore its anti-tumor activity and potential as a cancer treatment.

Synthesis Methods

1-[4-(2-ethylphenoxy)butyl]piperidine oxalate is synthesized by reacting 1-bromo-4-(2-ethylphenoxy)butane with piperidine in the presence of a palladium catalyst. The resulting compound is then treated with oxalic acid to form the oxalate salt of this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.

Scientific Research Applications

1-[4-(2-ethylphenoxy)butyl]piperidine oxalate has been extensively studied for its potential pharmacological properties. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to have anti-tumor activity in various cancer cell lines. Furthermore, this compound has been shown to have potential as a treatment for neuropathic pain, a chronic pain condition that is difficult to treat with currently available medications.

properties

IUPAC Name

1-[4-(2-ethylphenoxy)butyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-2-16-10-4-5-11-17(16)19-15-9-8-14-18-12-6-3-7-13-18;3-1(4)2(5)6/h4-5,10-11H,2-3,6-9,12-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOBUWYNCXMNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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